molecular formula C8H14ClNO3S B2852744 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide CAS No. 554425-47-7

2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide

Cat. No.: B2852744
CAS No.: 554425-47-7
M. Wt: 239.71
InChI Key: KHPZISZMSODHDH-UHFFFAOYSA-N
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Description

2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide is a chemical compound with a molecular formula of C8H14ClNO3S It is characterized by the presence of a chloro group, an ethylacetamide moiety, and a thiolane ring with a dioxo substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide typically involves the reaction of 2-chloroacetamide with a thiolane derivative under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfone derivatives.

    Reduction: The chloro group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The thiolane ring and dioxo substitution may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide
  • 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)acetamide
  • 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(oxolan-2-yl)methyl]acetamide

Uniqueness

2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide is unique due to its specific ethylacetamide moiety, which may confer distinct chemical and biological properties compared to its analogs. The presence of the ethyl group can influence the compound’s solubility, reactivity, and potential interactions with biological targets.

Properties

IUPAC Name

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO3S/c1-2-10(8(11)5-9)7-3-4-14(12,13)6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPZISZMSODHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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